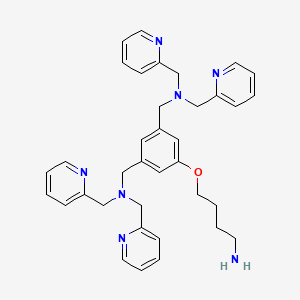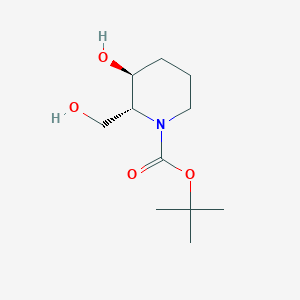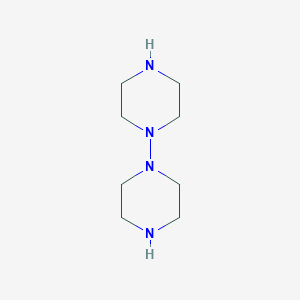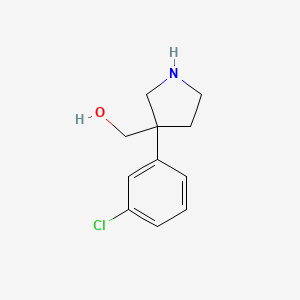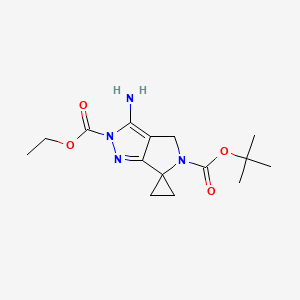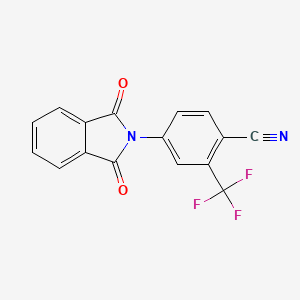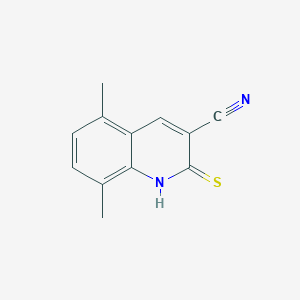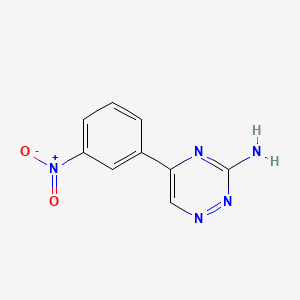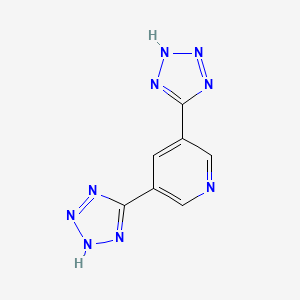
3,5-Di(2H-tetrazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di(2H-tetrazol-5-yl)pyridine is a nitrogen-rich heterocyclic compound with the molecular formula C7H5N9. It is characterized by the presence of two tetrazole rings attached to a pyridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(2H-tetrazol-5-yl)pyridine typically involves the reaction of 3,5-dicyanopyridine with sodium azide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of intermediate tetrazole rings, which subsequently cyclize to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted tetrazole-pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Di(2H-tetrazol-5-yl)pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3,5-Di(2H-tetrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The tetrazole rings and pyridine core provide multiple points of interaction with the target molecules, leading to inhibition of enzyme activity. Additionally, its high nitrogen content and ability to form coordination complexes make it suitable for applications in materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2H-Tetrazol-5-yl)pyridine
- 3,5-Bis(2H-tetrazol-5-yl)phenoxy)pyridine
- 2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl) derivatives
Uniqueness
3,5-Di(2H-tetrazol-5-yl)pyridine is unique due to the presence of two tetrazole rings, which enhance its reactivity and ability to form coordination complexes. This distinguishes it from other similar compounds that may have only one tetrazole ring or different substituents on the pyridine core .
Eigenschaften
Molekularformel |
C7H5N9 |
|---|---|
Molekulargewicht |
215.18 g/mol |
IUPAC-Name |
3,5-bis(2H-tetrazol-5-yl)pyridine |
InChI |
InChI=1S/C7H5N9/c1-4(6-9-13-14-10-6)2-8-3-5(1)7-11-15-16-12-7/h1-3H,(H,9,10,13,14)(H,11,12,15,16) |
InChI-Schlüssel |
JXXHVTTZVSBTIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1C2=NNN=N2)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



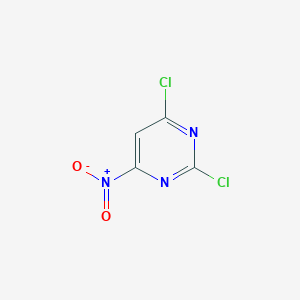
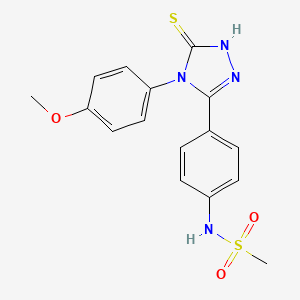
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
